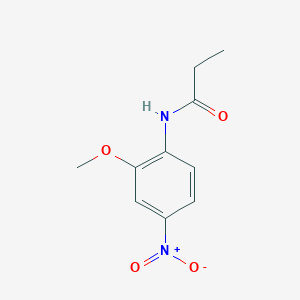
N-(2-methoxy-4-nitrophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-4-nitrophenyl)propanamide: is an organic compound with the molecular formula C10H12N2O4 and a molecular weight of 224.218 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, along with a propanamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-4-nitrophenyl)propanamide typically involves the reaction of 2-methoxy-4-nitroaniline with propanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(2-methoxy-4-nitrophenyl)propanamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.
Substitution: Halides or amines in the presence of a suitable solvent.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: N-(2-methoxy-4-aminophenyl)propanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-methoxy-4-nitroaniline and propanoic acid.
Scientific Research Applications
Chemistry: N-(2-methoxy-4-nitrophenyl)propanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)propanamide is not well-documented. compounds with similar structures typically exert their effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components and disrupt normal cellular functions .
Comparison with Similar Compounds
- N-(4-methoxy-3-nitrophenyl)propanamide
- N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide
- N-(2-ethoxy-5-nitrophenyl)propanamide
- N-(4-methoxyphenyl)-2-phenoxy-propionamide
Comparison: N-(2-methoxy-4-nitrophenyl)propanamide is unique due to the specific positioning of the methoxy and nitro groups on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules. For example, the presence of the methoxy group at the 2-position and the nitro group at the 4-position can affect the electron density of the benzene ring, making it more or less reactive in certain chemical reactions .
Properties
CAS No. |
33721-57-2 |
|---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)propanamide |
InChI |
InChI=1S/C10H12N2O4/c1-3-10(13)11-8-5-4-7(12(14)15)6-9(8)16-2/h4-6H,3H2,1-2H3,(H,11,13) |
InChI Key |
CEACJWKXHXRINK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















